Fmoc-norArg(Pbf)-OH
Description
Evolution of Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Robert Bruce Merrifield, has become the standard method for chemically synthesizing peptides. wikipedia.orgmasterorganicchemistry.com This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. aurigeneservices.comaltabioscience.com A key element of SPPS is the use of temporary protecting groups for the Nα-amino group of the incoming amino acid and semi-permanent protecting groups for reactive side chains to prevent unwanted side reactions. wikipedia.orgmasterorganicchemistry.com
The initial SPPS strategies, known as the Boc/Bzl approach, utilized the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based (Bzl) groups for side-chain protection. wikipedia.orgmasterorganicchemistry.com While successful, this method required repeated treatments with trifluoroacetic acid (TFA) for Boc removal and harsh acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. wikipedia.orgnih.gov
The major breakthrough came with the introduction of the Fmoc/tBu strategy. nih.gov This approach employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. wikipedia.orgnih.gov The orthogonality of this scheme, where the Nα-protecting group is removed under mild basic conditions (typically with piperidine) and the side-chain groups are removed with mild acid (TFA), offered significant advantages. masterorganicchemistry.comnih.gov This milder chemistry is compatible with a wider range of sensitive modifications, such as phosphorylation and glycosylation, which are often unstable under the harsh conditions of the Boc/Bzl method. nih.gov The Fmoc SPPS is now the predominant method for peptide synthesis in research and for the production of therapeutic peptides. nih.gov
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based groups (e.g., Bzl) | tert-Butyl-based groups (e.g., tBu, Trt, Pbf) |
| Final Cleavage | Strong Acid (e.g., Hydrogen Fluoride - HF) | Moderate Acid (e.g., TFA) |
| Compatibility | Less suitable for sensitive modifications | Compatible with most post-translational modifications |
Significance of Norarginine Residues in Peptide Design
Arginine, with its positively charged guanidinium (B1211019) group, plays a critical role in many biological processes through electrostatic interactions. Arginine-rich motifs are frequently found in peptides and proteins that bind to nucleic acids (RNA and DNA) and other negatively charged molecules. caltech.edumdpi.com Norarginine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. It is a structural analog of arginine but with a shorter side chain, possessing a three-carbon chain (propyl) instead of arginine's four-carbon chain (butyl). nih.gov
This subtle structural difference makes norarginine a valuable tool in peptide design for several reasons:
Structural Probing: Replacing arginine with norarginine allows researchers to probe the spatial requirements of a peptide's binding site. The shorter side chain can alter the positioning of the terminal guanidinium group, which can fine-tune the binding affinity and specificity of the peptide to its receptor. mdpi.com
Modulation of Activity: In the design of therapeutic peptides, such as analgesics targeting sodium channels, the precise distance between guanidinium groups can be critical for activity. mdpi.com The use of norarginine provides a means to systematically alter these distances to optimize the desired biological effect. mdpi.com
Increased Stability: Modifying native peptide sequences with non-standard amino acids like norarginine can sometimes increase their resistance to enzymatic degradation by proteases, which is a desirable property for peptide-based drugs.
Overview of Fmoc/Pbf Protection Strategy for Norarginine
The synthesis of peptides containing norarginine using the Fmoc/tBu strategy requires an appropriately protected building block, namely Fmoc-norArg(Pbf)-OH. This compound features two key protecting groups: the Fmoc group and the Pbf group.
Fmoc Group (9-fluorenylmethyloxycarbonyl): This group protects the Nα-amine of norarginine. Its primary advantage is its lability to mild bases, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov This deprotection step is performed at each cycle of SPPS to free the N-terminus for coupling with the next amino acid. aurigeneservices.com
Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is used to protect the side-chain guanidinium function of norarginine. It is a highly effective, acid-labile protecting group that is stable to the basic conditions used for Fmoc removal. advancedchemtech.com The Pbf group is an improvement over earlier sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). A significant advantage of Pbf is that it reduces the occurrence of a problematic side reaction: the alkylation of tryptophan residues during the final acid-mediated cleavage step. peptide.compeptide.com In a comparative study, using an Arg(Pbf) derivative resulted in a 69% yield of the desired peptide, whereas the Arg(Pmc) equivalent yielded only 46% due to side reactions. peptide.compeptide.com The Pbf group is efficiently removed during the final cleavage from the resin using a standard TFA "cocktail," which typically includes scavengers like water and triisopropylsilane (B1312306) (TIS) to capture reactive carbocations. nih.govadvancedchemtech.com
| Protecting Group | Chemical Name | Protects | Deprotection Condition | Key Features |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Nα-amino group | Mild base (e.g., Piperidine) | Enables orthogonal protection scheme; UV-active, allowing for reaction monitoring. nih.gov |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Side-chain guanidinium group | Moderate acid (e.g., TFA) | Acid-labile; reduces tryptophan alkylation compared to older groups like Pmc. peptide.compeptide.com |
Research Landscape and Challenges in this compound Utilization
While Fmoc-Arg(Pbf)-OH is the standard and widely used derivative for incorporating arginine in Fmoc-SPPS, its use is not without challenges; these difficulties are directly translatable to its norarginine counterpart, this compound. advancedchemtech.comrsc.org The primary challenge is the intramolecular cyclization of the protected arginine derivative to form an inactive δ-lactam. rsc.orgresearchgate.net This side reaction is initiated by the activating agent used for coupling and renders the amino acid unable to couple to the growing peptide chain, leading to reduced yields and the formation of deletion sequences (peptides missing the intended arginine/norarginine residue). rsc.orgresearchgate.net
This problem can be particularly pronounced in certain solvents. For instance, when using N-butylpyrrolidinone (NBP), a greener alternative to the commonly used DMF, the higher viscosity of the solvent can exacerbate the lactam formation issue. rsc.orgresearchgate.net Research has focused on optimizing the coupling conditions to mitigate this side reaction. A successful strategy involves performing the coupling at an elevated temperature (45 °C) to reduce the solvent viscosity and using an in situ activation protocol. rsc.orgresearchgate.net This protocol involves adding the Fmoc-Arg(Pbf)-OH and an activator like OxymaPure to the resin first, followed by the portioned addition of the coupling reagent DIC (diisopropylcarbodiimide). rsc.org
Furthermore, Fmoc-protected arginine and its analogs are utilized in specialized research applications, such as the synthesis of isotopically labeled peptides for use in nuclear magnetic resonance (NMR) studies to probe peptide-ligand interactions and metabolic pathways. ox.ac.uk
Compound Reference Table
| Abbreviation / Common Name | Full Chemical Name |
| This compound | Nα-Fmoc-Nδ-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-norarginine |
| Fmoc | 9-fluorenylmethyloxycarbonyl |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |
| Boc | tert-butyloxycarbonyl |
| Bzl | Benzyl |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic Acid |
| HF | Hydrogen Fluoride |
| DMF | Dimethylformamide |
| NBP | N-butylpyrrolidinone |
| DIC | Diisopropylcarbodiimide |
| TIS | Triisopropylsilane |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl |
| Trt | Triphenylmethyl (Trityl) |
| OxymaPure | Ethyl cyano(hydroxyimino)acetate |
| Norarginine | 2-amino-4-guanidinobutanoic acid |
| Arginine | 2-amino-5-guanidinopentanoic acid |
| Tryptophan | 2-amino-3-(1H-indol-3-yl)propanoic acid |
| Piperidine | Piperidine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-16-33(4,5)44-28(18)25)45(41,42)37-31(34)35-15-14-27(30(38)39)36-32(40)43-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-13,26-27H,14-17H2,1-5H3,(H,36,40)(H,38,39)(H3,34,35,37)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUFWFESGQUMX-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401100203 | |
| Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401100203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313054-32-8 | |
| Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313054-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-4-[[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401100203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc Norarg Pbf Oh
Historical Development of Fmoc-norArg(Pbf)-OH Synthesis
Early approaches to synthesizing protected arginine derivatives, which can inform the development of homoarginine derivatives, focused on acid-labile protecting groups for the guanidine (B92328) side chain. The development of the Fmoc strategy for SPPS in the late 1970s and early 1980s necessitated the creation of compatible protected amino acids masterorganicchemistry.com. The Pbf group emerged as a preferred protecting group for the guanidine moiety of arginine due to its stability under basic conditions (used for Fmoc removal) and its efficient cleavage by trifluoroacetic acid (TFA) during the final deprotection step chempep.comsigmaaldrich.com. The synthesis of Fmoc-Arg(Pbf)-OH paved the way for similar strategies for its homolog, homoarginine (norArg), aiming to provide a robust building block for complex peptide sequences. While specific historical accounts solely for this compound are less abundant, the general evolution of Fmoc-protected amino acid synthesis provides the foundational context google.comnih.goviris-biotech.de.
Comparative Analysis of Direct and Stepwise Synthesis Routes
The synthesis of this compound generally involves a stepwise approach to ensure selective protection of functional groups. Direct synthesis routes are less common for such complex derivatives, as precise control over each functional group is paramount.
Esterification and Subsequent Protection Strategies
A common starting point involves the esterification of the carboxyl group of homoarginine. This esterification, often with methanol (B129727) or ethanol (B145695) using reagents like thionyl chloride, protects the carboxyl group and facilitates subsequent reactions google.comchemicalbook.com. Following esterification, the amino group is typically protected, often with a Boc (tert-butoxycarbonyl) group, before the introduction of the Pbf group onto the guanidine. For example, a typical route involves esterification of arginine hydrochloride, followed by Boc protection of the amino group, and then Pbf protection of the guanidine google.comchemicalbook.com.
Esterification: Homoarginine hydrochloride or base is reacted with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., thionyl chloride) to form the corresponding ester hydrochloride google.comchemicalbook.com.
Boc Protection: The amino group of the esterified homoarginine is then protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate) and a solvent like tetrahydrofuran (B95107) chemicalbook.com.
Pbf Protection: The Pbf group is introduced onto the guanidine nitrogen using Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride) in the presence of a base such as potassium carbonate in a solvent like acetone, often at elevated temperatures (e.g., 40-45 °C) google.comchemicalbook.com.
Intermediate Protection Approaches (e.g., Cbz, Boc)
The synthesis often employs intermediate protecting groups for the α-amino group before the final Fmoc introduction. The Boc group has been widely utilized in this context google.comchemicalbook.com. An alternative approach mentioned in early literature involved using the Cbz (benzyloxycarbonyl) group for intermediate amino protection. However, this method was noted for high consumption of Pbf-Cl, potential decomposition issues, and incomplete reactions, making it less industrially viable compared to Boc-based strategies google.com.
A generalized stepwise synthesis route can be outlined as:
Esterification of Homoarginine: Protecting the carboxyl group.
Amino Group Protection (e.g., Boc): Using (Boc)₂O.
Guanidine Group Protection (Pbf): Reacting with Pbf-Cl.
Boc Deprotection: Removing the Boc group, typically with acid (e.g., HCl in ethyl acetate) chemicalbook.com.
Saponification: Hydrolyzing the ester to yield the free carboxylic acid, H-norArg(Pbf)-OH chemicalbook.com.
Fmoc Protection: Introducing the Fmoc group onto the α-amino group using Fmoc-Osu (N-hydroxysuccinimide) or Fmoc-Cl in the presence of a base (e.g., Na₂CO₃) under controlled pH and temperature conditions chemicalbook.comgoogle.com.
Optimization of Reaction Conditions for this compound Production
Optimizing reaction conditions is crucial for efficient and cost-effective production, particularly concerning reagent stoichiometry, reaction times, temperature, and solvent choice.
Catalyst Systems and Reagent Equivalents
Pbf Introduction: A significant optimization has been reported regarding the stoichiometry of Pbf-Cl. While older methods might have used a higher excess of Pbf-Cl (e.g., 2 equivalents), newer processes demonstrate that using approximately 1.1 equivalents of Pbf-Cl relative to homoarginine can achieve complete reaction with minimal residual starting material, thereby reducing costs and waste google.comgoogle.com. The choice of base (e.g., potassium carbonate) and reaction temperature are also critical for efficient Pbf group introduction google.comchemicalbook.com.
Fmoc Introduction: For the final Fmoc protection step, using Fmoc-Osu or Fmoc-Cl with precise control of pH (e.g., 8-9) and temperature (e.g., 15-20 °C) is important to ensure complete reaction while minimizing excess reagents and potential side reactions chemicalbook.comgoogle.com.
Solvent Effects on Reaction Efficiency
Solvent selection plays a vital role in reaction efficiency, solubility, and product purity.
Esterification: Anhydrous methanol or ethanol are commonly used for esterification google.comchemicalbook.com.
Pbf Protection: Acetone is frequently employed for the Pbf protection step google.comchemicalbook.com.
Fmoc Protection: Water and organic co-solvents like tetrahydrofuran (THF) or dioxane are used for the Fmoc introduction step chemicalbook.comgoogle.com.
SPPS Context: In the context of solid-phase peptide synthesis, solvents like N-methylpyrrolidone (NMP) and N-butylpyrrolidinone (NBP) have been investigated for coupling Fmoc-Arg(Pbf)-OH to a resin. NBP, considered a greener alternative to DMF, has shown promise, although its high viscosity can affect coupling efficiency. Strategies involving pre-conditioning the resin at elevated temperatures (e.g., 45°C) and optimizing reagent concentrations (e.g., 0.15 M) in NBP have been developed to improve the incorporation of Fmoc-Arg(Pbf)-OH, mitigating issues like δ-lactam formation csic.esresearchgate.netrsc.org.
Role of Fmoc Norarg Pbf Oh in Solid Phase Peptide Synthesis Spps Methodologies
Mechanistic Insights into Fmoc-norArg(Pbf)-OH Incorporation
The successful integration of this compound into a growing peptide chain is dependent on overcoming inherent mechanistic hurdles related to its structure.
The kinetics of the coupling reaction are influenced by several factors, including the solvent, temperature, and activation method. Studies have shown that the reaction rate can be enhanced in apolar solvents. Research into the macroscopic kinetics of the condensation reaction of Fmoc-Arg(Pbf)-OH (a closely related derivative) has determined the reaction order to be 1.67 with an activation energy of 37.4 kJ·mol⁻¹. researchgate.net This data, while not specific to the norarginine variant, provides a valuable kinetic framework.
The bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on the side chain of this compound, along with the Fmoc group on the alpha-amino group, creates significant steric hindrance. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. researchgate.net This steric clash is a primary reason for the slower coupling rates and incomplete reactions often observed with this derivative.
To mitigate steric hindrance, optimization of coupling reagents, reaction time, and temperature is crucial. researchgate.netresearchgate.net For instance, employing more potent activating agents and allowing for extended reaction times can help to overcome the steric barrier and drive the coupling reaction to completion. researchgate.net
Optimization of Coupling Conditions for this compound
To address the challenges associated with coupling this compound, careful optimization of the reaction conditions is paramount.
The choice of activator and additive is critical for the efficient incorporation of this compound. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are commonly used in the presence of additives to form the active ester in situ. nih.gov
HOBt (1-hydroxybenzotriazole): Historically, HOBt has been a standard additive used with DIC. nih.gov The DIC/HOBt system is popular due to its low cost and effectiveness in minimizing side reactions. google.com However, concerns about the explosive nature of benzotriazole-based additives have led to the exploration of alternatives. google.com
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): OxymaPure has emerged as a highly effective and safer alternative to HOBt. mdpi.comluxembourg-bio.com It has demonstrated superiority in terms of coupling efficiency and purity of the final product. mdpi.com Studies have shown that a DIC/OxymaPure system can significantly improve the incorporation of sterically hindered amino acids. rsc.orgresearchgate.net One optimized strategy for coupling Fmoc-Arg(Pbf)-OH, a similar amino acid, utilizes 1.8 equivalents of DIC and 1.5 equivalents of OxymaPure relative to the amino acid. rsc.orgresearchgate.net
The mechanism involves the carbodiimide (B86325) activating the carboxylic acid, which is then rapidly converted by the additive (HOBt or OxymaPure) into a more reactive and stable active ester, facilitating the amide bond formation. nih.gov
| System | Advantages | Disadvantages/Concerns | Reference |
|---|---|---|---|
| DIC/HOBt | Cost-effective, generally effective | Potential for racemization, safety concerns (explosive nature of HOBt) | researchgate.netnih.govgoogle.com |
| DIC/OxymaPure | High coupling efficiency, safer profile, reduces side reactions | May be more expensive than HOBt | rsc.orgresearchgate.netmdpi.com |
The solvent plays a crucial role in SPPS, affecting resin swelling, reagent solubility, and reaction kinetics.
DMF (N,N-Dimethylformamide): DMF is a traditional and widely used solvent in SPPS due to its excellent solvating properties for both the peptide-resin and the reagents. rsc.orgrsc.org However, it is classified as a hazardous substance. rsc.org
NBP (N-butylpyrrolidinone): NBP has been investigated as a greener and less hazardous alternative to DMF. rsc.orgresearchgate.net While promising, NBP's higher viscosity can impede the diffusion of the coupling reagents into the resin matrix, which can be particularly problematic for sterically hindered amino acids like this compound. rsc.orgresearchgate.net This issue is often exacerbated at room temperature. rsc.org To counteract the high viscosity of NBP, performing the coupling at elevated temperatures is a common strategy. rsc.orgresearchgate.net
Research has directly compared the performance of these solvents. For example, studies on Fmoc-Arg(Pbf)-OH showed that coupling in NBP at room temperature was less efficient than in DMF. rsc.org However, by optimizing the conditions, particularly by increasing the temperature, successful incorporation in NBP can be achieved. rsc.orgresearchgate.netrsc.org
| Solvent | Key Characteristics | Impact on Coupling | Reference |
|---|---|---|---|
| DMF | Excellent solvation, low viscosity | Generally efficient coupling at room temperature | rsc.orgrsc.org |
| NBP | "Greener" alternative, higher viscosity | Can impair coupling efficiency due to poor reagent penetration, often requires elevated temperature | rsc.orgresearchgate.netrsc.org |
Temperature is a critical parameter for optimizing the coupling of challenging amino acids.
Elevated Temperatures: Increasing the reaction temperature can have several positive effects. It can speed up the coupling reaction, helping to overcome the activation energy barrier, especially for sterically hindered residues. rsc.orgresearchgate.net In solvents like NBP, higher temperatures (e.g., 45 °C) reduce viscosity, thereby improving the penetration of the coupling cocktail into the resin. rsc.orgresearchgate.net However, elevated temperatures can also increase the risk of side reactions, such as racemization and the formation of the undesirable δ-lactam for arginine derivatives. google.com
A specific strategy developed for Fmoc-Arg(Pbf)-OH in NBP involves maintaining the temperature at 45 °C throughout the coupling process. rsc.orgresearchgate.net This approach aims to balance the benefits of accelerated kinetics and reduced viscosity against the potential for side reactions. rsc.orgresearchgate.net In some high-efficiency SPPS protocols, temperatures as high as 90°C have been used with carbodiimide-based couplings, though this requires careful control to avoid base-catalyzed side reactions. google.com
| Temperature | Effects | Considerations | Reference |
|---|---|---|---|
| Room Temperature | Standard condition, minimizes risk of temperature-induced side reactions | May result in slow or incomplete coupling for sterically hindered amino acids | rsc.org |
| Elevated (e.g., 45-90 °C) | Increases reaction rate, reduces solvent viscosity (e.g., NBP), can improve coupling efficiency | Increased risk of racemization and other side reactions (e.g., lactam formation) | rsc.orgresearchgate.netgoogle.com |
Mitigation of Side Reactions During Norarginine Incorporation
The incorporation of guanidino-containing amino acids like arginine and its analogs is often challenging in Fmoc-SPPS. The primary issues stem from the nucleophilicity of the side-chain guanidino group, even when protected. For arginine, the most common side reaction during the coupling step is the formation of a δ-lactam, which consumes the activated amino acid and leads to the formation of deletion peptides. nih.gov While specific literature on this compound is limited, the principles of side reactions observed with its close homolog, Fmoc-Arg(Pbf)-OH, provide a foundational understanding of the potential challenges.
During the activation of the carboxylic acid of an arginine derivative for coupling, the side-chain guanidino group can act as an intramolecular nucleophile, attacking the activated carboxyl group. In the case of arginine, this leads to the formation of a stable, six-membered δ-lactam. nih.govnih.gov This side reaction renders the amino acid derivative inactive for coupling, leading to lower yields and the generation of deletion sequences. researchgate.net
For norarginine, a similar intramolecular cyclization would result in the formation of a five-membered γ-lactam. The kinetics and propensity of γ-lactam formation compared to δ-lactam formation are critical factors that influence the efficiency of norarginine incorporation. The choice of protecting group on the guanidino side chain is paramount in mitigating this side reaction. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is designed to be bulky and electron-withdrawing to reduce the nucleophilicity of the guanidino function. researchgate.net However, even with the Pbf group, lactam formation can still occur, especially with highly activating coupling reagents or extended pre-activation times. nih.gov
Strategies to minimize lactam formation for arginine, which can be extrapolated to norarginine, include:
In Situ Activation: Activating the Fmoc-amino acid in the presence of the resin-bound amine, rather than pre-activating, minimizes the time the highly reactive species exists in solution, thereby reducing the opportunity for intramolecular cyclization. researchgate.net
Choice of Coupling Reagents: Using coupling reagents that generate less reactive activated species or that favor the intermolecular reaction over the intramolecular side reaction can be beneficial. For instance, carbodiimide-based activators like DIC in combination with an additive like OxymaPure are commonly employed. nih.govresearchgate.net
Optimized Reaction Conditions: Controlling temperature and reaction time is crucial. Elevated temperatures, while speeding up the coupling, can also accelerate side reactions. researchgate.net
Table 1: Comparison of Lactam Formation in Arginine vs. Norarginine
| Feature | Arginine | Norarginine (Predicted) |
|---|---|---|
| Side-Chain Length | 4 carbons (δ-guanidino) | 3 carbons (γ-guanidino) |
| Lactam Formed | δ-Lactam (6-membered ring) | γ-Lactam (5-membered ring) |
| Thermodynamic Stability | Generally stable | Potentially more facile formation due to 5-membered ring transition state |
| Primary Consequence | Consumption of activated amino acid | Consumption of activated amino acid |
This table includes predicted behavior for norarginine based on chemical principles, as direct comparative studies are not widely available in the reviewed literature.
The formation of "des-arginine" peptides, or more accurately for this context, des-norarginine peptides , is a direct consequence of inefficient coupling of the norarginine residue. nih.gov This failure to couple can be attributed to several factors, with lactam formation being a primary cause. researchgate.net When a portion of the activated this compound is consumed by conversion to its lactam, there is an insufficient amount of active amino acid available to complete the coupling to the growing peptide chain, resulting in a truncated or deletion sequence. mdpi.com
Strategies to prevent des-norarginine sequences are therefore aimed at ensuring a complete coupling reaction:
Use of Excess Reagents: Employing a higher excess of the this compound and coupling reagents can help drive the reaction to completion, compensating for any derivative lost to side reactions. However, this increases cost, especially for expensive derivatives like Pbf-protected amino acids. nih.gov
Double Coupling: A common strategy is to perform the coupling step twice. After the initial coupling reaction, the vessel is drained and fresh reagents are added to acylate any remaining free amines on the resin. mdpi.com
Monitoring Coupling Completion: Utilizing a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to check for the presence of unreacted primary amines on the resin is essential. luxembourg-bio.com A positive test indicates incomplete coupling, necessitating a second coupling step before proceeding to the Nα-Fmoc deprotection of the newly added residue.
Impact on Peptide Quality and Downstream Processing
The purity and yield of the crude peptide product after cleavage from the solid support are key indicators of a successful synthesis. The formation of des-norarginine sequences is a major source of impurity that can be difficult to separate from the target peptide, as the two molecules may have very similar chromatographic properties. bachem.com Other potential impurities include peptides modified by byproducts of the cleavage process or those with incompletely removed protecting groups. bachem.comnih.gov
Table 2: Common Impurities in Norarginine-Containing Peptide Synthesis
| Impurity Type | Description | Cause | Impact on Purification |
|---|---|---|---|
| Des-norArg Peptide | Target peptide missing one norarginine residue | Incomplete coupling (e.g., due to lactam formation) | Often difficult to separate due to similar properties |
| Incompletely Deprotected Peptide | Peptide still carrying the Pbf group on the norArg side chain | Insufficient cleavage time or scavenger concentration | More hydrophobic; usually separable by RP-HPLC |
| Modified Peptides | Adducts from cleavage scavengers or other side reactions | Reactive species during TFA cleavage | Variable; can complicate chromatograms |
The purification of crude synthetic peptides, especially those containing challenging residues like norarginine, is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comnorlab.com The goal is to separate the full-length, correct target peptide from a mixture of impurities. waters.com
Several strategies can be employed to improve the purification process:
Optimizing RP-HPLC Conditions: The separation of the target peptide from impurities like the des-norarginine sequence often requires fine-tuning of the HPLC method. This can involve adjusting the gradient slope, changing the organic solvent (e.g., acetonitrile (B52724) vs. methanol), or altering the ion-pairing agent (e.g., trifluoroacetic acid vs. formic acid). ymcamerica.com
Alternative Chromatographic Techniques: For particularly complex mixtures, a multi-step purification strategy may be necessary. This could involve using an orthogonal separation method, such as ion-exchange chromatography, which separates molecules based on charge, followed by a final polishing step with RP-HPLC. waters.com Size-exclusion chromatography can also be useful as an initial step to remove significantly truncated sequences. waters.com
Affinity Purification: For peptides containing arginine or its analogs, specific affinity-based purification methods can be developed. For example, methods using boronate affinity chromatography have been reported for the selective capture and release of arginine-containing peptides, a strategy that could potentially be adapted for norarginine-containing peptides. nih.gov This approach relies on the specific reaction of the guanidino group and could offer high selectivity in separating the desired peptide from deletion sequences lacking the norarginine residue.
By carefully selecting synthetic strategies to minimize side reactions during incorporation and employing optimized purification protocols, high-quality norarginine-containing peptides can be successfully prepared for research and therapeutic applications.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-norarginine |
| Fmoc-Arg(Pbf)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| N,N'-Diisopropylcarbodiimide | DIC |
| Ethyl cyano(hydroxyimino)acetate | OxymaPure |
| Trifluoroacetic Acid | TFA |
| Piperidine (B6355638) |
Protecting Group Strategies and Deprotection Chemistry for Norarginine Residues
Rationale for the 2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-sulfonyl (Pbf) Group
The Pbf group has emerged as a standard and highly effective protecting group for the guanidine (B92328) functionality of arginine and its analogs like norarginine in Fmoc-based SPPS. Its design offers a favorable combination of stability during the repetitive cycles of Fmoc deprotection and peptide coupling, coupled with efficient cleavage under specific acidic conditions.
Stability under Fmoc Deprotection Conditionspeptide.comthermofisher.com
A critical requirement for any protecting group used in Fmoc SPPS is its stability during the repetitive deprotection of the Nα-Fmoc group. The standard reagent for Fmoc removal is a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), typically 20-50% researchgate.netmdpi.com. The Pbf group exhibits excellent stability under these mildly basic conditions chempep.commdpi.com. This orthogonality ensures that the guanidine side chain remains protected throughout the synthesis, preventing unwanted reactions or modifications while the Nα-Fmoc group is selectively removed for subsequent coupling steps.
Lability under Acidic Cleavage Conditions (e.g., TFA)peptide.comthermofisher.comnih.govug.edu.plsigmaaldrich.comub.edu
The Pbf group is designed to be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) during the final cleavage step of SPPS. This cleavage simultaneously removes the peptide from the solid support and liberates all side-chain protecting groups. Standard cleavage cocktails often include TFA in combination with scavengers such as triisopropylsilane (B1312306) (TIS), water, and sometimes ethanedithiol (EDT) or anisole, depending on the peptide's amino acid composition peptide.comsigmaaldrich.com. The Pbf group is considered moderately acid-labile, requiring conditions that are generally compatible with other acid-labile protecting groups like tert-butyl (tBu) ethers and esters, trityl (Trt), and tert-butyloxycarbonyl (Boc) acs.orgresearchgate.netnih.gov. For instance, a common cleavage cocktail is 95% TFA with 2.5% TIS and 2.5% water nih.govsigmaaldrich.com. Novel TFA-free methods using dilute HCl in fluoroalcohols have also demonstrated effective removal of Pbf groups acs.orgnih.gov.
Comparative Analysis of Guanidine Protecting Groups for Arginine/Norarginine
Several protecting groups have been developed for the guanidine side chain of arginine and norarginine, each with its own advantages and disadvantages. The Pbf group is often favored due to its performance characteristics.
Pbf versus Pmc and Mtr in SPPSnih.govnih.govug.edu.plsigmaaldrich.comresearchgate.net
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group is one of the earlier sulfonyl-based protecting groups. It is acid-labile but generally requires longer cleavage times compared to Pbf and Pmc, particularly when multiple Mtr-protected arginine residues are present, potentially extending deprotection to 12-24 hours peptide.comthermofisher.comsigmaaldrich.com. This prolonged exposure to acidic conditions can increase the risk of side reactions, especially with sensitive amino acids like tryptophan.
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): The Pmc group was developed to offer improved acid lability over Mtr. It can be cleaved under conditions similar to those used for t-butyl groups peptide.com. However, Pmc is known to be more prone to alkylating tryptophan residues during final cleavage compared to Pbf, potentially leading to yield loss unless appropriate scavengers are used peptide.com.
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group, introduced later, is considered more acid-labile than Pmc nih.govnih.govub.edu. It offers a significant reduction in cleavage time, typically 1-2 hours, even for peptides with multiple arginine residues thermofisher.comnih.gov. Crucially, Pbf shows a reduced tendency for tryptophan alkylation compared to Pmc, making it a preferred choice for peptides containing both tryptophan and arginine peptide.com. For example, a study reported a 69% yield for a peptide synthesized with Arg(Pbf) versus 46% with Arg(Pmc) after a 3-hour cleavage with TFA peptide.compeptide.com.
Evaluation of Other Protecting Groups (e.g., Boc, NO2)nih.govmdpi.com
Boc (tert-butyloxycarbonyl): While Boc is a standard protecting group for the Nα-amino group in Boc/Bn SPPS, it has also been used for the guanidine side chain of arginine, often as a bis-Boc protection. However, these Boc groups require harsher acidic conditions for removal and can be more prone to side reactions like δ-lactam formation compared to sulfonyl-based groups nih.gov.
NO2 (Nitro): The nitro group has been used for arginine protection, particularly in solution-phase synthesis. In SPPS, its removal typically requires catalytic hydrogenation or specific reducing agents (e.g., SnCl2) in a post-cleavage step or while the peptide is still on the resin nih.govomizzur.comnih.gov. While it can prevent δ-lactam formation and is stable in DMF, its removal protocol is different from the standard TFA cleavage used for other side-chain protecting groups, making it less integrated into typical Fmoc SPPS workflows nih.govnih.gov.
Table 1: Comparative Overview of Guanidine Protecting Groups for Arginine/Norarginine in Fmoc SPPS
| Protecting Group | Stability to Piperidine | Lability to TFA | Tryptophan Alkylation Tendency | Typical Cleavage Time (with multiple Arg) | Key Advantages | Key Disadvantages |
| Pbf | High | Moderate | Low | 1-2 hours | Faster cleavage than Pmc/Mtr, reduced Trp alkylation, widely used. | Can still cause Trp alkylation without scavengers, relatively expensive. |
| Pmc | High | Moderate | Moderate to High | >4 hours | More acid-labile than Mtr. | Higher tendency for Trp alkylation, longer cleavage times than Pbf. |
| Mtr | High | Low | Moderate | 12-24 hours | Early, well-established group. | Long cleavage times, higher risk of side reactions, especially with Trp. |
| Boc (bis-Boc) | High | High | N/A | N/A | Orthogonal to some strategies. | Prone to δ-lactam formation, requires harsher conditions, less common in Fmoc. |
| NO2 | High | N/A | Low | N/A | Prevents δ-lactam formation, stable in DMF. | Requires separate removal step (e.g., hydrogenation), not integrated into TFA cleavage. |
Mechanisms and Kinetics of Pbf Cleavage
The cleavage of the Pbf group from the guanidine side chain of norarginine is an acid-catalyzed process. The electron-rich aromatic sulfonyl moiety is susceptible to electrophilic attack by protons, leading to the cleavage of the sulfonyl bond. The specific mechanism involves protonation of the sulfonyl group or the benzofuran (B130515) ring, followed by fragmentation. The presence of scavengers in the TFA cocktail is crucial to trap the reactive carbocations and sulfonated by-products that are released, thereby preventing them from alkylating sensitive amino acid residues, particularly tryptophan sigmaaldrich.com.
The kinetics of Pbf cleavage are generally favorable, with complete removal typically achieved within 1-2 hours using standard TFA-based cleavage cocktails thermofisher.comnih.gov. However, the presence of multiple norarginine (or arginine) residues within a peptide sequence can necessitate slightly extended reaction times to ensure complete deprotection nih.govthermofisher.com. For instance, deprotection of Fmoc-L-Arginine(Pbf)-OH as a model amino acid might require a minimum of 10 minutes for efficiency, with no significant differences observed between certain reagents at this time, but shorter times might be less efficient for arginine compared to other amino acids nih.govmdpi.com.
Table 2: Typical Pbf Cleavage Conditions
| Reagent Composition | Scavengers | Typical Reaction Time | Notes |
| 95% TFA / 2.5% H2O / 2.5% TIS | TIS (Triisopropylsilane), H2O | 1-4 hours | Standard cocktail; TIS scavenges carbocations; H2O aids cleavage. nih.govsigmaaldrich.com |
| 95% TFA / 5% H2O | H2O | 1-4 hours | Less effective scavenging. |
| TFA / TIS / DCM (1:2:97 v:v:v) | TIS | 30 minutes | DCM can be used as a co-solvent. peptide.com |
| 0.1 N HCl in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | None specified | Rapid | TFA-free alternative, effective for Pbf and other acid-labile groups. acs.orgnih.gov |
| TFA / Phenol / H2O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | 1-4 hours | Reagent K; used for peptides with sensitive residues like Cys, Met, Trp. nih.gov |
| TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole | 1-4 hours | Reagent R; effective for Arg-containing peptides. nih.gov |
Note: Cleavage times can vary based on the number of Pbf-protected residues and specific peptide sequence.
Compound List
Fmoc-norArg(Pbf)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Arg(Pmc)-OH
Fmoc-Arg(Mtr)-OH
Fmoc-Arg(NO2)-OH
Fmoc-Arg(Boc)2-OH
Fmoc-Arg(MIS)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Lys(Me,Boc)-OH
Fmoc-Lys(Me)2-OH
Fmoc-Lys(Me3Cl)-OH
Fmoc-Tyr(SO3nP)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Asp(OAll)-OH
Fmoc-Glu(OAll)-OH
Fmoc-Asp(O-2-PhiPr)-OH
Fmoc-Glu(O-2-PhiPr)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(tBu)-OH
Fmoc-His(Trt)-OH
Fmoc-His(Boc)-OH
Fmoc-His(Dnp)-OH
Fmoc-Asn(Trt)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Asn(Mbh)-OH
Fmoc-Gln(Mbh)-OH
Fmoc-Asn(Tmob)-OH
Fmoc-Gln(Tmob)-OH
Fmoc-Met(O)-OH
Fmoc-Tyr(But)-OH
Applications of Fmoc Norarg Pbf Oh in Advanced Chemical Biology and Medicinal Chemistry
Design and Synthesis of Peptidomimetics Incorporating Norarginine
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The incorporation of non-natural amino acids like norarginine, facilitated by reagents such as Fmoc-norArg(Pbf)-OH, is a key strategy in peptidomimetic design.
Structural and Functional Impact of Norarginine in Peptidomimetic Design
The substitution of arginine with norarginine can significantly influence the structural and functional attributes of a peptide. The shorter side chain of norarginine can alter the local conformation of the peptide backbone and the spatial presentation of the guanidinium (B1211019) group, which is critical for many biological interactions.
Structural Impact: The reduction in the length of the aliphatic portion of the side chain can lead to a more constrained local conformation. This can influence the formation of secondary structures like α-helices and β-sheets. In some cases, this conformational restriction can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor. The precise positioning of the guanidinium group is often crucial for forming specific hydrogen bonds and electrostatic interactions with biological targets. The altered positioning in norarginine-containing peptides can therefore lead to modified binding modes.
Functional Impact: The functional consequences of norarginine incorporation are context-dependent and can be exploited by medicinal chemists. Research on HIV-1 Tat-derived peptides has shown that shortening the arginine side chain by one methylene (B1212753) group can result in both higher TAR RNA binding specificity and enhanced cellular uptake. This suggests that the more compact nature of the norarginine side chain can lead to a more optimal fit within the binding pocket of a receptor, thereby increasing specificity and activity. The guanidinium group of arginine is a key determinant in interactions with negatively charged molecules such as phosphates on nucleic acids or acidic residues in proteins. The altered spatial location of this group in norarginine can fine-tune these interactions, potentially leading to improved selectivity for the target molecule.
A comparative overview of the properties of Arginine and Norarginine is presented in the table below.
| Feature | Arginine (Arg) | Norarginine (norArg) | Implication in Peptidomimetic Design |
| Side Chain Length | Four-carbon aliphatic chain | Three-carbon aliphatic chain | Norarginine's shorter side chain can induce a more constrained peptide conformation. |
| Guanidinium Group Position | Distal to the peptide backbone | Proximal to the peptide backbone | Alters the geometry of interaction with binding partners. |
| Conformational Flexibility | Higher | Lower | Can lead to pre-organization for receptor binding, potentially increasing affinity. |
| Potential for Specificity | High | Potentially higher | The more compact side chain may allow for a more precise fit in certain binding pockets. |
Development of Bioactive Peptidomimetics with Enhanced Properties
The use of this compound in peptide synthesis allows for the rational design of bioactive peptidomimetics with improved therapeutic potential. By replacing arginine with norarginine at specific positions, researchers can modulate the biological activity and pharmacokinetic properties of a peptide.
For instance, in the development of enzyme inhibitors, the precise positioning of a positively charged group to interact with an active site is often critical. The substitution of arginine with norarginine can be used to probe the spatial requirements of the active site and to optimize inhibitor potency and selectivity. Similarly, in the design of receptor agonists or antagonists, modifying the peptide structure with norarginine can alter the binding affinity and signaling properties. This approach allows for the fine-tuning of the peptide's interaction with its receptor, potentially converting an agonist into an antagonist or enhancing the potency of an existing ligand.
Role in Drug Discovery and Development of Peptide-Based Therapeutics
The incorporation of norarginine using this compound is a valuable tool in the discovery and development of peptide-based drugs, addressing some of the inherent limitations of natural peptides, such as poor stability and bioavailability.
Enhancing Stability and Bioactivity of Peptide Drugs
A significant challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. Arginine residues are often recognition sites for proteolytic enzymes like trypsin, which cleaves peptide bonds on the C-terminal side of arginine. The substitution of arginine with non-proteinogenic amino acids like norarginine can confer resistance to this enzymatic degradation.
While direct comparative studies on the proteolytic stability of norarginine-containing peptides versus their arginine counterparts are not extensively documented in publicly available literature, the principle of modifying protease recognition sites is well-established. It has been demonstrated that replacing arginine with other non-natural amino acids, such as ornithine or D-arginine, can significantly stabilize peptides against degradation in blood, serum, and plasma. nih.gov This suggests that the structural alteration introduced by norarginine could similarly hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide drug.
The impact of norarginine on bioactivity is often linked to its influence on peptide conformation and binding affinity, as discussed previously. By optimizing the interaction with the biological target, the incorporation of norarginine can lead to a more potent therapeutic effect.
Application in Cell-Penetrating Peptides (CPPs) and Antimicrobial Peptides (AMPs)
Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are well-known for their ability to cross cellular membranes and are widely used as cell-penetrating peptides (CPPs) to deliver various cargo molecules into cells. The cationic guanidinium group of arginine plays a crucial role in the initial electrostatic interactions with the negatively charged cell surface, which precedes internalization.
The substitution of arginine with norarginine in CPPs can modulate their cell-penetrating efficacy. Studies on Tat-derived peptides have indicated that shortening the arginine side chain to that of norarginine can lead to higher cellular uptake. This enhanced uptake may be attributed to a more favorable interaction with the cell membrane or components of the endocytic machinery. The more compact nature of the norarginine side chain could facilitate more efficient membrane translocation.
Antimicrobial Peptides (AMPs): Many antimicrobial peptides are cationic and amphipathic, with arginine residues contributing to their positive charge and interaction with negatively charged bacterial membranes. This interaction is a key step in the mechanism of action of many AMPs, which often involves membrane disruption.
The replacement of arginine with norarginine in AMPs can influence their antimicrobial activity. The altered positioning of the guanidinium group may affect the peptide's ability to bind to and disrupt the bacterial membrane. While comprehensive studies detailing the systematic replacement of arginine with norarginine in a wide range of AMPs and the resulting minimum inhibitory concentrations (MICs) are limited, the principle of modifying cationic residues to optimize antimicrobial activity is a common strategy in AMP design. The effect of such a substitution is likely to be sequence and pathogen-dependent.
The following table summarizes the potential impact of norarginine incorporation in CPPs and AMPs.
| Peptide Type | Key Role of Arginine | Potential Impact of Norarginine Substitution |
| Cell-Penetrating Peptides (CPPs) | Electrostatic interaction with cell surface, driving internalization. | May enhance cellular uptake efficiency due to a more compact and potentially more favorable interaction with the cell membrane. |
| Antimicrobial Peptides (AMPs) | Interaction with negatively charged bacterial membranes, leading to disruption. | Could modulate antimicrobial potency and spectrum by altering the geometry of membrane interaction. |
Targeted Drug Delivery Systems through Bioconjugation
This compound can be utilized in the synthesis of peptides that are subsequently used in bioconjugation to create targeted drug delivery systems. Peptides containing norarginine can be conjugated to drugs, nanoparticles, or imaging agents to direct them to specific cells or tissues.
The rationale for using norarginine-containing peptides in this context is twofold. Firstly, the peptide itself can act as a targeting ligand, recognizing and binding to specific receptors that are overexpressed on diseased cells, such as cancer cells. The incorporation of norarginine can enhance the binding affinity and specificity of the targeting peptide.
Secondly, if the targeting peptide also possesses cell-penetrating properties, the inclusion of norarginine may enhance the intracellular delivery of the conjugated cargo. This is particularly relevant for drugs that need to reach intracellular targets to exert their therapeutic effect.
The synthesis of such bioconjugates involves the initial solid-phase synthesis of the norarginine-containing peptide using this compound. Following cleavage and deprotection, the peptide can be purified and then chemically linked to the drug or carrier molecule through a suitable conjugation strategy. This approach allows for the precise design of targeted therapeutic agents with potentially improved efficacy and reduced side effects.
Research in Immunology and Immunotherapeutic Strategies
The incorporation of non-canonical amino acids like norarginine into peptides is a burgeoning strategy in immunology, aimed at enhancing the efficacy and longevity of immunotherapeutics. This compound is instrumental in synthesizing these modified peptides.
Development of Peptide Vaccines
Peptide vaccines, which utilize short amino acid sequences to elicit a targeted immune response, represent a promising frontier in disease prevention and treatment, particularly in oncology. nih.govmdpi.comgenscript.com The design of these vaccines often involves the use of synthetic peptides corresponding to tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs). genscript.com The immunogenicity of these peptides, however, can be limited. etprotein.com
The substitution of canonical amino acids with non-natural counterparts like norarginine can address some of these limitations. While direct studies on norarginine-containing peptide vaccines are not extensively documented, the principles of peptide vaccine design suggest several potential advantages. The introduction of norarginine, facilitated by this compound, could lead to:
Enhanced Stability: Norarginine can confer increased resistance to enzymatic degradation by proteases within the body compared to its natural counterpart, arginine. This increased stability would prolong the half-life of the peptide vaccine, allowing for a more sustained presentation to the immune system and potentially a more robust and lasting immune response. mdpi.com
Improved MHC Binding: The binding of peptide fragments to Major Histocompatibility Complex (MHC) molecules is a critical step in the activation of T-cells. etprotein.com The altered side-chain length of norarginine compared to arginine could subtly modify the peptide's conformation, potentially leading to a higher binding affinity for specific MHC alleles. This could enhance the presentation of the peptide to T-cells and, consequently, the strength of the immune response.
Modified Immunogenicity: The immunogenicity of a peptide is dependent on its amino acid sequence and structure. etprotein.com The introduction of a non-natural amino acid can create a novel epitope that is more effectively recognized by the immune system.
The development of peptide vaccines often requires adjuvants to boost the immune response. nih.gov Arginine-rich peptides themselves have been shown to have immunostimulatory properties. nih.gov By extension, peptides containing norarginine could also be explored for their adjuvant-like effects or be used in combination with known adjuvants to create more potent vaccine formulations.
Studies of Immune Responses with Norarginine-Containing Peptides
The immune response is a highly regulated process involving complex interactions between immune cells and signaling molecules. Arginine is a key amino acid in this process, influencing the function of various immune cells, including T-cells and macrophages. nih.gov The availability of arginine in the tumor microenvironment can significantly impact anti-tumor immune responses. nih.gov
The use of norarginine-containing peptides, synthesized via this compound, allows for detailed investigations into the role of the arginine side chain in immune recognition and signaling. By comparing the immune responses elicited by a native arginine-containing peptide with its norarginine-substituted analog, researchers can dissect the specific contribution of the guanidinium group's spatial positioning.
Such studies can provide insights into:
T-cell Receptor (TCR) Recognition: How the subtle change in side-chain length affects the binding of the peptide-MHC complex to the TCR, thereby influencing T-cell activation, proliferation, and cytokine production.
Antibody Specificity: The impact of norarginine substitution on the binding of antibodies to peptide epitopes, which is crucial for understanding humoral immunity. nih.gov
Innate Immune Activation: Whether norarginine-containing peptides interact differently with components of the innate immune system, such as Toll-like receptors (TLRs), which are important for initiating an immune response. The amino acid composition of peptides has been shown to influence the responses of immune cells like dendritic cells. researchgate.net
| Research Area | Application of Norarginine Peptides | Potential Insights |
| Peptide Vaccines | Incorporation into TAA/TSA sequences | Increased stability, enhanced MHC binding, modified immunogenicity |
| Immune Response Studies | Comparison with native arginine peptides | Role of side-chain length in TCR recognition and antibody binding |
Protein Engineering and Modification for Functional Studies
Protein engineering with non-canonical amino acids is a powerful tool for elucidating protein structure-function relationships and designing proteins with novel properties. nih.govresearchgate.net this compound enables the precise substitution of arginine residues with norarginine, allowing for a subtle yet significant modification of the protein's chemical and structural landscape.
The substitution of an arginine residue with norarginine can have profound functional consequences. nih.govrusselllab.org This is because the shorter side chain of norarginine can alter:
Enzyme Active Sites: In enzymes where arginine's guanidinium group is involved in substrate binding or catalysis, its replacement with norarginine can modulate enzymatic activity, providing insights into the catalytic mechanism.
Protein-Protein Interactions: The specific geometry of arginine's interactions, such as the formation of salt bridges, is often critical for mediating protein-protein recognition. russelllab.org Substituting with norarginine can disrupt or alter these interactions, helping to map binding interfaces and understand the energetics of complex formation.
A key advantage of using norarginine is the ability to probe the importance of the precise length and orientation of the positively charged guanidinium group, while maintaining its chemical nature. This level of precision is not achievable with substitutions to other natural amino acids like lysine, which has a different charge distribution and hydrogen bonding capacity. russelllab.org
| Engineered Feature | Effect of Norarginine Substitution | Research Application |
| Enzyme Catalysis | Altered substrate binding and turnover | Elucidation of catalytic mechanisms |
| Protein Interactions | Modified binding affinity and specificity | Mapping of interaction interfaces |
| Protein Folding | Changes in conformational stability | Understanding the principles of protein structure |
Investigations in Neuroscience and Signaling Pathways
Peptides play crucial roles as neurotransmitters, neuromodulators, and hormones in the nervous system. peptides.de Arginine and arginine-rich peptides are implicated in various neurological processes and signaling pathways. nih.govmdpi.com For instance, arginine is the precursor to nitric oxide (NO), a key signaling molecule in neuronal communication. nih.gov Arginine also plays a role in the mTOR signaling pathway, which is involved in cellular growth and metabolism. mdpi.comnih.govmit.edu
The incorporation of norarginine into neuropeptides and other bioactive peptides using this compound offers a strategy to create analogs with modified properties for neuroscience research. These analogs can be used to:
Develop More Stable Neuropeptides: The inherent instability of natural neuropeptides in vivo limits their therapeutic potential. Norarginine-containing analogs could exhibit enhanced resistance to degradation, making them more suitable for studying prolonged effects in the central nervous system.
Probe Receptor Binding and Activation: By comparing the activity of a native peptide with its norarginine-substituted version, researchers can investigate the structural requirements for receptor binding and signal transduction. This can help in the design of more potent and selective receptor agonists or antagonists for neurological disorders.
Investigate Signaling Pathways: The altered interaction of norarginine-containing peptides with their receptors can be used to study the downstream effects on intracellular signaling cascades, such as those involving G-proteins, cyclic AMP, or calcium. Small peptides have been shown to modulate multiple mechanisms related to neuronal cell survival. nih.gov
While direct studies utilizing norarginine peptides in neuroscience are emerging, the established importance of arginine in this field suggests that norarginine analogs are valuable tools for dissecting the complexities of neural signaling and for the potential development of novel neurotherapeutics.
| Research Focus | Use of Norarginine Peptides | Potential Outcome |
| Neuropeptide Stability | Creation of enzyme-resistant analogs | Development of long-acting neurotherapeutics |
| Receptor Pharmacology | Probing ligand-receptor interactions | Design of selective receptor modulators |
| Signal Transduction | Studying downstream cellular responses | Elucidation of neural signaling mechanisms |
Analytical and Characterization Methodologies in Research on Fmoc Norarg Pbf Oh and Its Derivatives
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for evaluating the chemical purity of Fmoc-norArg(Pbf)-OH and for monitoring the efficiency and progression of its incorporation into peptide chains during synthesis.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC), particularly its reversed-phase mode (RP-HPLC), is the cornerstone for assessing the chemical purity of this compound. This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. Purity is typically quantified by measuring the peak area of the target compound relative to the total area of all detected peaks, often using UV detection, which is sensitive to the Fmoc group. Manufacturers commonly specify purity levels for this compound and its analogues. For instance, Fmoc-Arg(Pbf)-OH is frequently reported with an HPLC purity of ≥98.0%, with some suppliers certifying it at ≥99.0% or even higher. This compound is generally available with purity specifications of ≥95% or ≥97%. Isotopically labeled variants, such as Fmoc-Arg(Pbf)-OH (¹³C₆, ¹⁵N₄), also have specified chemical purities, often around 98%.
Quantitative Analysis of Coupling Reactions and Side Products
In the field of SPPS, HPLC is extensively used to monitor the efficiency of coupling reactions and to identify and quantify any side products that may form. When this compound is coupled to a growing peptide chain, HPLC analysis of the reaction supernatant can reveal the presence of unreacted amino acid or byproducts, such as the δ-lactam, which can form from the activated amino acid. Studies investigating the coupling of Fmoc-Arg(Pbf)-OH have employed RP-HPLC with mobile phases typically consisting of acetonitrile (B52724) and aqueous formic acid. For example, methods involving gradients of 30–95% acetonitrile in 0.1% formic acid over 15 minutes are common for monitoring reaction kinetics. The quantitative data obtained from these analyses are crucial for optimizing coupling conditions, ensuring complete incorporation, and minimizing the formation of truncated or modified peptide sequences.
Mass Spectrometry for Structural Elucidation and Impurity Profiling
Mass Spectrometry (MS) is a powerful analytical tool for confirming the molecular weight of this compound and for identifying and characterizing impurities generated during synthesis or storage.
MALDI-TOF Mass Spectrometry
While specific applications of MALDI-TOF MS solely for this compound are often part of broader peptide analysis, MS techniques are vital for structural confirmation and impurity profiling in peptide synthesis. MALDI-TOF MS can accurately determine the molecular mass of the compound, thereby verifying its identity. The molecular weight of Fmoc-Arg(Pbf)-OH is approximately 648.77 g/mol , with an exact mass reported as 648.261771 g/mol . For this compound, the molecular weight is approximately 634.75 g/mol . Isotopically labeled versions, such as Fmoc-Arg(Pbf)-OH (¹³C₆, ¹⁵N₄), are specifically designed for mass spectrometry-based applications, including quantitative proteomics and SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where the mass shift enables precise quantification. High-resolution mass spectrometry (HRMS) coupled with HPLC is increasingly used for identifying peptide impurities, providing accurate mass measurements and fragmentation data for sequence verification.
Techniques for Assessing Enantiomeric Purity
The stereochemical integrity of this compound is crucial, as peptide synthesis typically requires the L-enantiomer for biological activity. Chiral HPLC is the primary analytical method for determining the enantiomeric purity of such amino acid derivatives. This technique employs chiral stationary phases that can differentiate between enantiomers. Manufacturers often provide specifications for enantiomeric purity, with values frequently exceeding 99.0% or 99.8% for L-amino acid derivatives. For instance, Fmoc-Arg(Pbf)-OH can exhibit a chiral purity greater than 99.9% as determined by chiral HPLC. In cases involving the D-enantiomer, such as Fmoc-D-Arg(Pbf)-OH, specifications typically include a maximum limit for the presence of the L-enantiomer, often ≤0.5%.
Compound and Analytical Data Summary
Table 1: Typical Purity Specifications for this compound and Derivatives
| Compound/Derivative | HPLC Purity (Typical) | Enantiomeric Purity (Typical) | Notes | Sources |
| Fmoc-Arg(Pbf)-OH | ≥98.0% | >99.9% | Certified by CEM; also ≥99.0% reported | |
| Fmoc-D-Arg(Pbf)-OH | ≥98.5% / ≥98.0% | ≤0.5% L-Enantiomer | Specified L-enantiomer limit for D-form | |
| This compound | ≥97% / ≥95% | Not specified | ||
| Fmoc-L-Agb(Pbf,Boc)-OH | ≥97% | ≥99.7% | Agb is a synonym for norArg | |
| Fmoc-Arg(Pbf)-OH (¹³C₆,¹⁵N₄) | 98% | Not specified | Chemical purity, for MS/NMR applications |
Q & A
Q. What are the recommended storage conditions for Fmoc-Arg(Pbf)-OH to maintain stability during peptide synthesis?
Fmoc-Arg(Pbf)-OH should be stored at -20°C in a dry environment to prevent degradation. Long-term stability is achieved at -80°C for solvent-based stock solutions. Storage at 4°C is acceptable for short-term use (≤2 years for solid, ≤1 month for solutions). Avoid repeated freeze-thaw cycles to preserve integrity .
Q. How does the Pbf protecting group compare to Pmc in terms of deprotection efficiency in Fmoc-based SPPS?
The Pbf group is removed 1–2 times faster with TFA compared to Pmc, reducing side reactions during cleavage. This efficiency is critical for peptides containing acid-sensitive residues like Trp, where faster deprotection minimizes oxidation or alkylation .
Q. What solvents are compatible with Fmoc-Arg(Pbf)-OH for solid-phase peptide synthesis (SPPS)?
- DMF : Standard solvent for coupling, but may promote lactamization at room temperature.
- NBP (N-butylpyrrolidinone) : Enhances activation kinetics at elevated temperatures (60°C), reducing side reactions like δ-lactam formation .
- DMSO : Used for stock solutions (100 mg/mL solubility in vitro) but requires dilution in biocompatible solvents (e.g., PEG300 + saline) for in vivo studies .
Advanced Research Questions
Q. What strategies mitigate lactamization side reactions during Fmoc-Arg(Pbf)-OH incorporation?
- Elevated temperature (60°C) with NBP : Accelerates coupling, reducing time for lactamization .
- Coupling reagent optimization : DIC/OxymaPure minimizes racemization and stabilizes activated intermediates compared to HATU or PyBOP .
- Sequential double couplings : Ensures complete incorporation, especially in sterically hindered sequences .
Q. How can coupling efficiency be optimized for Fmoc-Arg(Pbf)-OH in challenging sequences (e.g., hydrophobic or β-sheet-prone regions)?
- Solvent additives : 0.1 M HOBt or 2% v/v DMSO in DMF improves solubility and reduces aggregation.
- Microwave-assisted synthesis : Enhances diffusion in swollen resins, improving reaction rates .
- Pre-activation : Pre-mix Fmoc-Arg(Pbf)-OH with coupling reagents (e.g., DIC/Oxyma) for 1–2 minutes before resin addition .
Q. What analytical techniques validate the purity and stability of Fmoc-Arg(Pbf)-OH during activation?
- HPLC : Monitors activation kinetics and detects lactamization byproducts (e.g., δ-lactam peaks at RT 12–14 min under aqueous conditions) .
- TLC : Rapid assessment of coupling completion (Rf ≈ 0.5 in 1:1 ethyl acetate/hexane) .
- Enantiomeric purity : IR spectroscopy and chiral HPLC confirm ≥99.0% enantiomeric excess .
Q. How do discrepancies in solubility data impact experimental design for in vivo studies?
- In vitro solubility : 100 mg/mL in DMSO (154.14 mM), but in vivo formulations require biocompatible solvents (e.g., 10% DMSO + 40% PEG300 + 45% saline).
- Saturation limits : ≥2.5 mg/mL (3.85 mM) in corn oil or saline-based mixtures. Pre-filter solutions (0.22 µm) to ensure clarity before administration .
Methodological Challenges and Data Interpretation
Q. How to resolve contradictory HPLC results post-activation of Fmoc-Arg(Pbf)-OH?
Unexpected peaks may arise from:
- Unreacted amino acid : Elutes earlier than activated species.
- Activated intermediate instability : Hydrolyzes under aqueous HPLC conditions, producing false negatives. Use non-aqueous mobile phases (e.g., acetonitrile/TFA) for accurate quantification .
Q. What protocols ensure reproducible synthesis of peptides containing multiple Arg(Pbf) residues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
